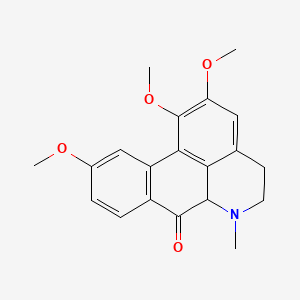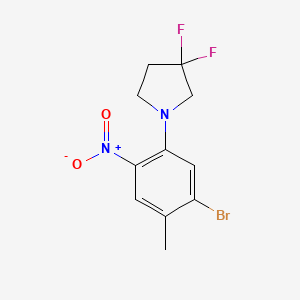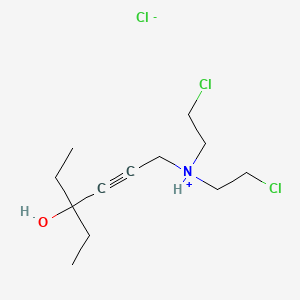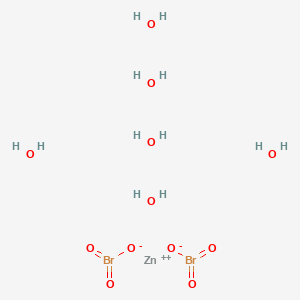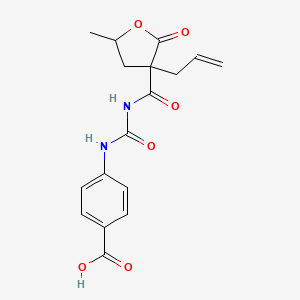
Cadmium--water (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–water (1/3) is a compound that consists of cadmium ions and water molecules in a specific ratio. Cadmium is a naturally occurring heavy metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and widespread presence in the environment due to industrial activities. Cadmium can form various complexes with water, and the compound cadmium–water (1/3) is one such example, where cadmium ions are coordinated with water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium–water (1/3) can be synthesized through various methods, including homogeneous liquid–liquid extraction and solid-phase extraction. One common method involves the use of dithizone (diphenylthiocarbazone) to form a complex with cadmium ions in water. The complex is then extracted into a small amount of an organic phase, such as a mixture of 2-propanol and chloroform . Another method involves the use of silica nanoparticles for the pre-concentration and extraction of cadmium ions from water samples .
Industrial Production Methods: Industrial production of cadmium–water (1/3) typically involves the extraction of cadmium from zinc ores, as cadmium is often found as an impurity in these ores. The cadmium is then purified and used to form complexes with water through controlled chemical reactions. The specific conditions for industrial production may vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium–water (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO) at elevated temperatures . It can also react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂) .
Common Reagents and Conditions: Common reagents used in reactions with cadmium–water (1/3) include acids, bases, and halogens. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products: The major products formed from reactions involving cadmium–water (1/3) include cadmium oxide, cadmium halides, and cadmium hydroxide. These products are often used in various industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Cadmium–water (1/3) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other cadmium compounds and for analytical purposes. In biology, cadmium complexes are studied for their effects on cellular processes and their potential use in bioremediation . In medicine, cadmium compounds are investigated for their potential therapeutic applications, although their toxicity remains a significant concern . In industry, cadmium–water (1/3) is used in the production of pigments, batteries, and coatings .
Wirkmechanismus
The mechanism by which cadmium–water (1/3) exerts its effects involves several molecular targets and pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Cadmium also disrupts calcium signaling and interferes with cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Additionally, cadmium can cause epigenetic modifications, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Cadmium–water (1/3) can be compared with other cadmium compounds, such as cadmium oxide (CdO), cadmium chloride (CdCl₂), and cadmium sulfide (CdS). While all these compounds contain cadmium, they differ in their chemical properties and applications. For example, cadmium oxide is primarily used in the production of other cadmium salts, while cadmium chloride is used in electroplating and as a reagent in chemical synthesis . Cadmium sulfide is used as a pigment and in photovoltaic cells . The unique aspect of cadmium–water (1/3) is its coordination with water molecules, which influences its reactivity and solubility in aqueous environments.
Conclusion
Cadmium–water (1/3) is a compound with significant scientific and industrial relevance. Its preparation methods, chemical reactions, and applications highlight its importance in various fields. the toxicity of cadmium remains a critical concern, necessitating careful handling and further research to mitigate its adverse effects.
Eigenschaften
CAS-Nummer |
29736-89-8 |
|---|---|
Molekularformel |
CdH6O3 |
Molekulargewicht |
166.46 g/mol |
IUPAC-Name |
cadmium;trihydrate |
InChI |
InChI=1S/Cd.3H2O/h;3*1H2 |
InChI-Schlüssel |
FQTIHKZSFBVDRR-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


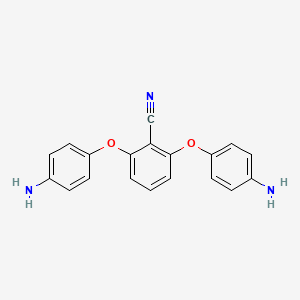
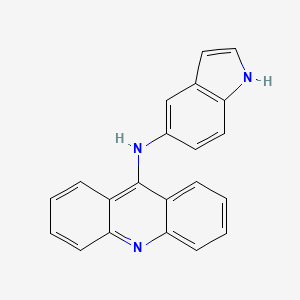
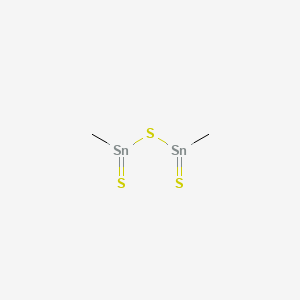
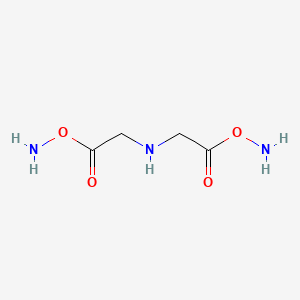

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

